
1-(3-chloro-2-methylphenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione
説明
1-(3-chloro-2-methylphenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, thereby inducing apoptosis in cancer cells. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, thereby improving cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in the body. It also inhibits the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 1-(3-chloro-2-methylphenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. It also exhibits low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-(3-chloro-2-methylphenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione. One of the directions is to further investigate its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method and improve its solubility in aqueous solutions. Additionally, more studies are needed to elucidate its mechanism of action and identify its target molecules and signaling pathways.
科学的研究の応用
1-(3-chloro-2-methylphenyl)-3-(2-methoxybenzyl)-2,5-pyrrolidinedione has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. It also has potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-15(20)7-5-8-16(12)21-18(22)11-14(19(21)23)10-13-6-3-4-9-17(13)24-2/h3-9,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALDLHHGMLLPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887516.png)
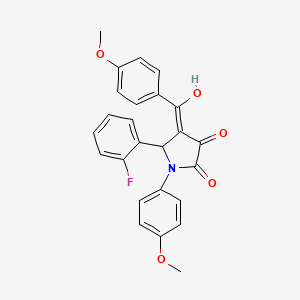
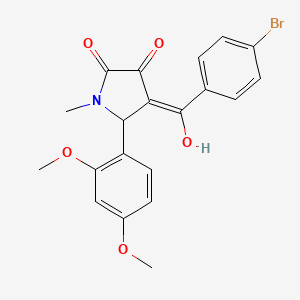
![1-(4-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B3887534.png)

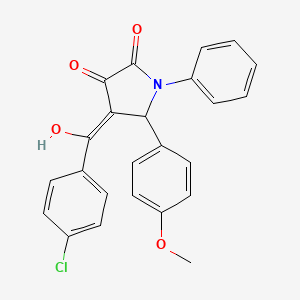
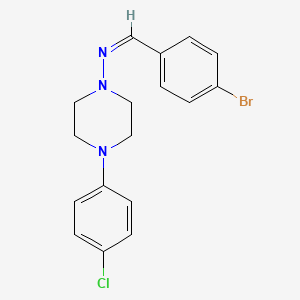
![4-benzyl-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B3887560.png)
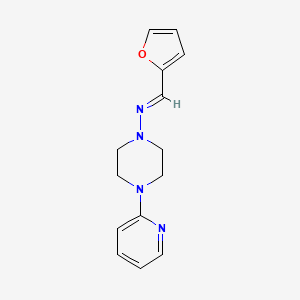
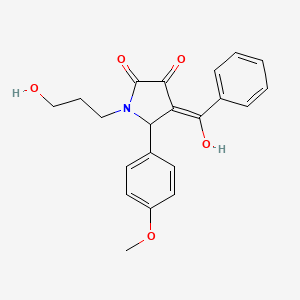
![3-cyclopropyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887584.png)
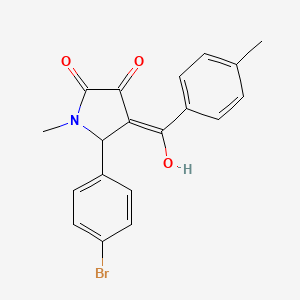
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3887617.png)